molecular formula C19H36O4 B14325437 6-[(Oxan-2-yl)oxy]hexyl octanoate CAS No. 106262-54-8

6-[(Oxan-2-yl)oxy]hexyl octanoate

Cat. No.: B14325437
CAS No.: 106262-54-8
M. Wt: 328.5 g/mol
InChI Key: UOIGCRREPVNBRW-UHFFFAOYSA-N
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Description

6-[(Oxan-2-yl)oxy]hexyl octanoate is an ester compound, characterized by the presence of an ester functional group. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is formed from octanoic acid and a hexyl group substituted with an oxan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Oxan-2-yl)oxy]hexyl octanoate typically involves the esterification reaction between octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-[(Oxan-2-yl)oxy]hexyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol.

    Reduction: Octanol and 6-[(Oxan-2-yl)oxy]hexanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

6-[(Oxan-2-yl)oxy]hexyl octanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Oxan-2-yl)oxy]hexyl octanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Hexyl octanoate: Similar ester structure but lacks the oxan-2-yl group.

    Ethyl octanoate: Another ester with a shorter alkyl chain.

    Methyl octanoate: Similar ester with a methyl group instead of a hexyl group.

Uniqueness

6-[(Oxan-2-yl)oxy]hexyl octanoate is unique due to the presence of the oxan-2-yl group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature distinguishes it from other simple esters and can impart unique properties .

Properties

CAS No.

106262-54-8

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

6-(oxan-2-yloxy)hexyl octanoate

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-8-13-18(20)21-15-10-6-7-11-16-22-19-14-9-12-17-23-19/h19H,2-17H2,1H3

InChI Key

UOIGCRREPVNBRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCCCCOC1CCCCO1

Origin of Product

United States

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